Ethyl L-cysteinate
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Overview
Description
Ethyl L-cysteinate: is a derivative of the semi-essential proteinogenic amino acid cysteine. It is widely used in various fields such as food additives, cosmetics, and pharmaceuticals. This compound is membrane-permeable, allowing it to readily enter peripheral tissues and the brain, where it increases intracellular pools of cysteine via a membrane-associated carboxylesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl L-cysteinate can be synthesized through the esterification of L-cysteine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing L-cysteine with ethanol and a strong acid such as hydrochloric acid or sulfuric acid. The product is then purified through crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes or catalysts can enhance the efficiency of the esterification process. The final product is usually obtained through a series of purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions: Ethyl L-cysteinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Ethyl L-cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in cellular redox regulation and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential neuroprotective effects and its ability to enhance the bioavailability of cysteine in tissues.
Industry: Used in the formulation of food additives, cosmetics, and pharmaceuticals
Mechanism of Action
Ethyl L-cysteinate exerts its effects primarily by increasing the intracellular availability of cysteine. This, in turn, enhances the synthesis of glutathione, a critical antioxidant in cells. The compound is hydrolyzed by membrane-associated carboxylesterases to release cysteine, which then participates in various cellular processes, including redox regulation and detoxification .
Comparison with Similar Compounds
- L-cysteine ethyl ester hydrochloride
- L-cysteine methyl ester hydrochloride
- N-acetyl-L-cysteine methyl ester
- L-serine ethyl ester hydrochloride
Comparison: Ethyl L-cysteinate is unique in its ability to readily permeate cell membranes and increase intracellular cysteine levels more effectively than other similar compounds. This property makes it particularly valuable in applications where rapid and efficient delivery of cysteine is required .
This compound stands out due to its high bioavailability and its role in enhancing glutathione synthesis, which is crucial for maintaining cellular redox balance and protecting against oxidative stress .
Properties
CAS No. |
3411-58-3 |
---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1 |
InChI Key |
YVKSGVDJQXLXDV-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CS)N |
SMILES |
CCOC(=O)C(CS)N |
Canonical SMILES |
CCOC(=O)C(CS)N |
3411-58-3 | |
physical_description |
White hygroscopic solid with a stench; [Alfa Aesar MSDS] |
Related CAS |
868-59-7 (hydrochloride) |
sequence |
C |
Synonyms |
cystanin cysteine ethyl ester ethyl cysteine ethyl cysteine hydrochloride L-cysteine ethyl este |
Origin of Product |
United States |
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